
1,3,5,6,8-Pentamethyl-1,10-phenanthrolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is an organic compound with the chemical formula
- It belongs to the class of phenanthrolines , which are aromatic polycyclic compounds containing the phenanthroline skeleton. This skeleton consists of two pyridine rings non-linearly joined by a benzene ring .
- Unfortunately, specific information about its origin or natural occurrence is not readily available.
3,5,6,8-Tetramethyl-N-Methyl Phenanthrolinium: C17H19N2+
.Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not well-documented. it can be synthesized through various methods involving phenanthroline derivatives.
Industrial Production: Information on large-scale industrial production methods is scarce, suggesting that this compound may not be widely produced on an industrial scale.
Chemical Reactions Analysis
Reactivity: As a phenanthroline derivative, it likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: Researchers might explore its coordination chemistry, ligand properties, and metal complex formation.
Biology: It could serve as a fluorescent probe or ligand in biological studies.
Industry: Its use in industry remains speculative due to limited data.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available. further research could elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other phenanthrolines, such as 1,10-phenanthroline, are structurally related. the unique features of 3,5,6,8-Tetramethyl-N-Methyl Phenanthrolinium would require further investigation.
Properties
CAS No. |
55247-91-1 |
|---|---|
Molecular Formula |
C17H19N2+ |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
1,3,5,6,8-pentamethyl-1,10-phenanthrolin-1-ium |
InChI |
InChI=1S/C17H19N2/c1-10-6-14-12(3)13(4)15-7-11(2)9-19(5)17(15)16(14)18-8-10/h6-9H,1-5H3/q+1 |
InChI Key |
FQTUZNACZKILMC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C(C=C(C=[N+]3C)C)C(=C2C)C)N=C1 |
Canonical SMILES |
CC1=CC2=C(C3=C(C=C(C=[N+]3C)C)C(=C2C)C)N=C1 |
Related CAS |
23624-78-4 (iodide) |
Synonyms |
3,4,6,8-tetramethyl-N-methyl phenanthrolinium 3,4,6,8-tetramethyl-N-methyl phenanthrolinium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





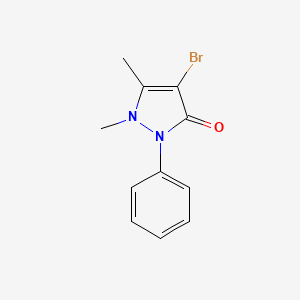
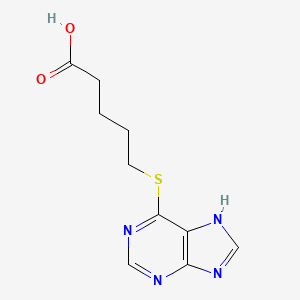
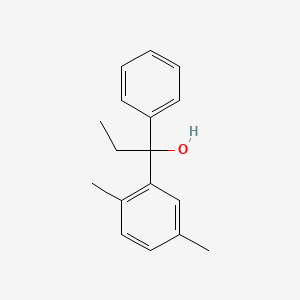
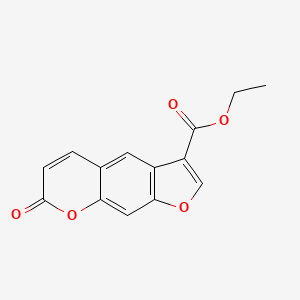

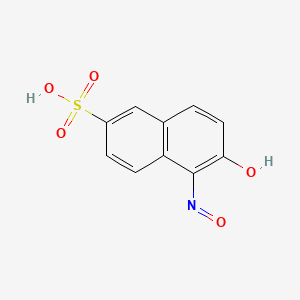

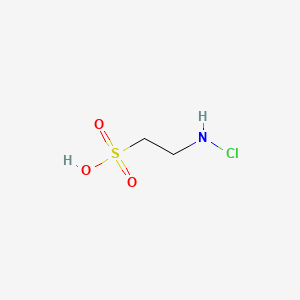
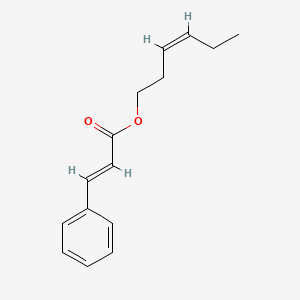
![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)

